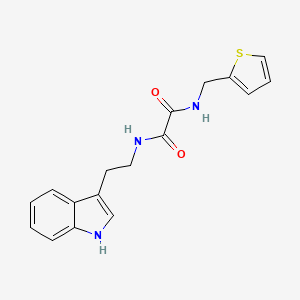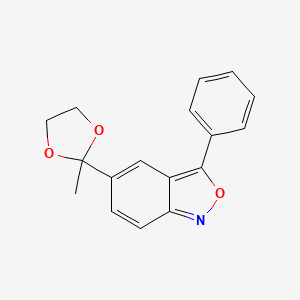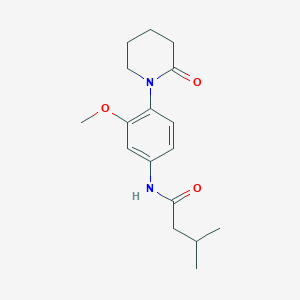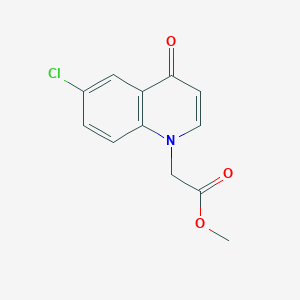
methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (6-chloro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments. In
Scientific Research Applications
Synthesis and Structural Analysis
- A series of novel 2-chloroquinolin-3-yl ester derivatives were synthesized, with a focus on their crystal structure and ABTS radical-scavenging activity, alongside antimicrobial activities. Among these compounds, certain derivatives showed significant activity against various bacterial and fungal species, highlighting their potential in developing new antimicrobial agents (Tabassum et al., 2014).
- Another study detailed the synthesis of N‐(Aryl)‐5‐((quinolin‐8‐yloxy)methyl)‐1,3,4‐oxa/Thiadiazol‐2‐amines and 4‐Aryl‐5‐((quinolin‐8‐yloxy)methyl)‐2H‐1,2,4‐triazole‐3(4H)‐thiones, showcasing a novel approach to creating compounds with potential biological applications (Saeed et al., 2014).
Antioxidant and Anti-diabetic Agents
- Research on novel chloroquinoline derivatives demonstrated their antioxidant activity, which could potentially reduce high glucose levels in the human body, indicating their possible use as anti-diabetic agents. These findings were supported by molecular docking studies that provided insights into the mechanism of action of these compounds (Murugavel et al., 2017).
Antimalarial Activity
- A study focusing on the synthesis of (S)-methyl-(7-chloroquinolin-4-ylthio)acetamidoalquilate derivatives found that two of these compounds showed significant inhibition of β-hematin formation, with in vivo tests revealing comparable antimalarial activity to chloroquine in mice infected with Plasmodium berghei ANKA (Colmenárez et al., 2019).
Corrosion Inhibition
- 8-Hydroxyquinoline derivatives were identified as efficient corrosion inhibitors for mild steel in hydrochloric acid, demonstrating their potential in industrial applications to protect metals from corrosion. The study combined electrochemical and surface morphological analyses with theoretical studies to understand the mechanisms of action (Rbaa et al., 2019).
Mechanism of Action
Target of Action
It is known that quinolone compounds, to which this compound belongs, have a wide range of therapeutic potential .
Mode of Action
Quinolones, in general, have been found to exhibit a variety of mechanisms, including acting as signaling molecules controlling the population density of Pseudomonas spp .
Biochemical Pathways
Quinolones have been reported to influence a variety of pathways, with effects ranging from antibacterial to antiviral, and from anticancer to cardiotonic .
Result of Action
Quinolones have been reported to have antibacterial, antiplasmodial, and cytotoxic potentials .
properties
IUPAC Name |
methyl 2-(6-chloro-4-oxoquinolin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJMQPAJFPCYDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(2-Chloro-benzyl)-thiazol-2-yl]-4-nitro-benzamide](/img/structure/B2881122.png)
![3-methyl-N-(3-nitrophenyl)-4-oxo-1-(p-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2881123.png)
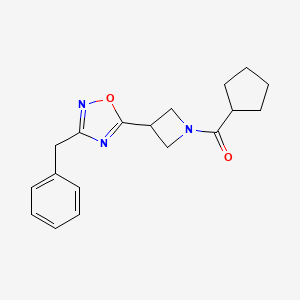
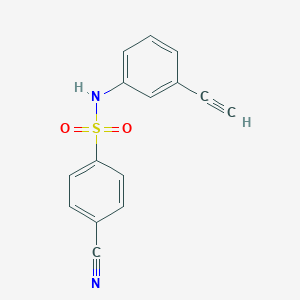

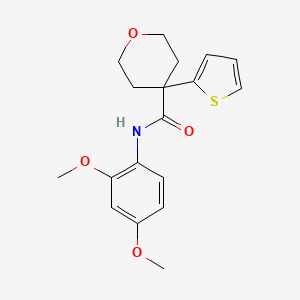
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2881133.png)
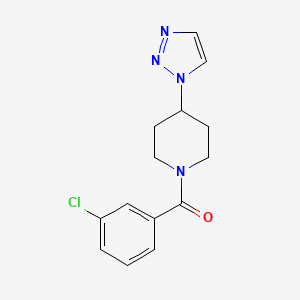
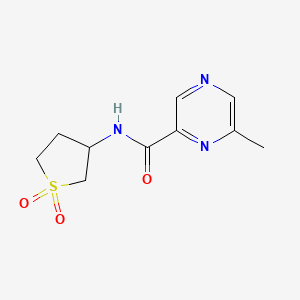
![2-[1-(Cyclopropylmethyl)piperazin-2-yl]ethanol](/img/structure/B2881138.png)
![(1E,4E)-1-(4-chlorophenyl)-5-[2-[6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl]hydrazinyl]penta-1,4-dien-3-one](/img/structure/B2881140.png)
